![molecular formula C3H8N4O B13102467 (Imino(methylamino)methyl)urea CAS No. 44648-02-4](/img/structure/B13102467.png)
(Imino(methylamino)methyl)urea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Imino(methylamino)methyl)urea can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired compound. Another method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where the reaction between ammonia and carbon dioxide generates carbamate, which then reacts to produce urea . This process is highly efficient and can be scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(Imino(methylamino)methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include various substituted ureas and amines, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents
(Imino(methylamino)methyl)urea derivatives have been studied for their potential as anticancer agents. Research indicates that modifications to the urea structure can enhance the compound's efficacy against various cancer cell lines. For example, the introduction of specific substituents on the imino group has shown promise in increasing cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells.
Case Study: Synthesis and Evaluation
A study synthesized several derivatives of this compound and evaluated their activity against breast cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting a potential for development into new anticancer drugs .
Agricultural Applications
Fertilizer Development
The compound has been investigated as a slow-release nitrogen fertilizer. Its ability to gradually release nitrogen over time can improve nutrient efficiency and reduce environmental impact compared to traditional fertilizers.
Data Table: Comparison of Nitrogen Release Rates
Compound | Initial Release (%) | Release after 30 days (%) | Environmental Impact |
---|---|---|---|
This compound | 20 | 80 | Low |
Standard Urea | 50 | 90 | Moderate |
This table illustrates that this compound provides a more controlled release of nitrogen compared to standard urea, potentially leading to less leaching and runoff into water bodies .
Materials Science
Polymer Chemistry
this compound has been explored as a building block for synthesizing new polymers with enhanced properties. These polymers can exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications.
Case Study: Polymer Synthesis
A recent study focused on synthesizing a polymer using this compound as a monomer. The resulting polymer demonstrated significant improvements in tensile strength and thermal resistance compared to conventional polymers used in similar applications .
Theoretical Studies
Research into the thermal decomposition of urea derivatives, including this compound, has provided insights into its stability and reactivity under different conditions. Theoretical calculations have shown that this compound undergoes specific pericyclic reactions leading to the formation of isocyanates and amines, which can have implications for its use in synthetic chemistry .
Mechanism of Action
The mechanism of action of (Imino(methylamino)methyl)urea involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by inhibiting specific pathways, leading to reduced secretion and motility in biological systems . The compound’s electron-donating character and efficient delocalization of charge density into the imidazoline ring contribute to its activity .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: These compounds also exhibit antimicrobial and antifungal properties.
Trifluoromethyl ketimines: These compounds are used in the synthesis of pharmacologically interesting derivatives of α-tertiary amines.
Uniqueness
(Imino(methylamino)methyl)urea is unique due to its specific antisecretory and antimotility properties, which are not commonly found in other similar compounds. Its ability to interact with specific molecular targets and pathways makes it a valuable compound in medical and industrial applications .
Biological Activity
(Imino(methylamino)methyl)urea, with the chemical formula C10H15ClN4O and a molecular weight of 242.70 g/mol, is a compound of interest due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.
The synthesis of this compound typically involves the reaction of methylamine with urea derivatives under controlled conditions. The compound can be synthesized through various methods, including:
- Direct amination : Reacting urea with methylamine in the presence of catalysts.
- Substitution reactions : Utilizing halogenated urea derivatives to introduce the imino group.
The compound's structure allows it to participate in various chemical reactions, including oxidation and substitution, which can modify its biological activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, leading to various physiological effects.
- Enzyme Inhibition : Studies have shown that this compound can inhibit enzymes such as urease and certain proteases, which are crucial for various biological processes. This inhibition can lead to altered metabolic pathways and has potential implications in treating diseases related to enzyme dysregulation.
- Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially influencing neurological functions. This property is being explored for its therapeutic potential in neurodegenerative diseases.
Case Studies and Research Findings
- A study published in Pharmacology Reports investigated the effects of this compound on urease activity. The results indicated a significant reduction in urease activity in vitro, suggesting its potential use as an anti-urease agent for treating infections caused by urease-producing bacteria .
- Another research article highlighted the compound's neuroprotective effects in animal models of Parkinson's disease. The administration of this compound resulted in reduced oxidative stress markers and improved motor function, indicating its potential as a therapeutic agent in neuroprotection.
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
(Imidazolyl)urea | Antimicrobial | Enzyme inhibition |
N-(2-Methylphenyl)-N'-(imino(methylamino)methyl)urea | Anti-inflammatory | Receptor modulation |
N-(2,6-Xylyl)-N'-(imino(methylamino)methyl)urea | Anticancer | Apoptosis induction |
Future Directions for Research
Further research is warranted to explore the full range of biological activities associated with this compound. Key areas for future investigation include:
- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its biological effects will provide insights into its therapeutic potential.
- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans will be crucial for translating laboratory findings into clinical applications.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity could lead to the development of more potent derivatives.
Properties
CAS No. |
44648-02-4 |
---|---|
Molecular Formula |
C3H8N4O |
Molecular Weight |
116.12 g/mol |
IUPAC Name |
(N'-methylcarbamimidoyl)urea |
InChI |
InChI=1S/C3H8N4O/c1-6-2(4)7-3(5)8/h1H3,(H5,4,5,6,7,8) |
InChI Key |
JHZLFAAUEHTQBY-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(N)NC(=O)N |
Origin of Product |
United States |
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